5-(2-Bromophenyl)oxazolidin-2-one
Overview
Description
“5-(2-Bromophenyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 1341038-06-9 . It has a molecular weight of 242.07 . The IUPAC name for this compound is 5-(2-bromophenyl)oxazolidin-2-one .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A facile approach to polysubstituted oxazolidin-2-ones is presented via a copper (I)-catalyzed tandem decarboxylative/carboxylative cyclization of a propiolic acid, a primary amine, and an aldehyde . This new multicomponent coupling constitutes an efficient methodology to provide the corresponding oxazolidin-2-ones in good yields .
Molecular Structure Analysis
The molecular structure of “5-(2-Bromophenyl)oxazolidin-2-one” is characterized by a basic nucleus of 2-oxazolidone . The InChI code for this compound is 1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) .
Chemical Reactions Analysis
Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Physical And Chemical Properties Analysis
The physical form of “5-(2-Bromophenyl)oxazolidin-2-one” is a powder . It is stored at normal temperature .
Scientific Research Applications
Anticancer Potential
Oxazolidinones, including derivatives of 5-(2-Bromophenyl)oxazolidin-2-one, have shown promising anticancer activity. A study by Armentano et al. (2020) demonstrated that 5-(carbamoylmethylene)-oxazolidin-2-ones exhibit significant cytotoxicity against cancer cell lines like MCF-7 and HeLa, without affecting non-tumorigenic cells. They induce apoptosis through increased ROS levels and mitochondrial dysfunction, highlighting their potential in cancer therapy (Armentano et al., 2020).
Synthesis and Chiral Applications
Oxazolidin-2-ones have been synthesized from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines with high yields, emphasizing their role in organic synthesis. This process involves aziridine ring-opening followed by intramolecular cyclization, crucial for generating enantiomerically pure products useful in asymmetric syntheses (Sim et al., 2003).
Utility as Chiral Auxiliaries
Gibson et al. (1998) found that 5,5-diaryl substituted oxazolidin-2-ones are effective chiral auxiliaries, providing high yields and diastereoselectivities in various chemical transformations. This makes them valuable in the asymmetric synthesis of complex molecules (Gibson et al., 1998).
Potential in Antithrombotic Therapy
In the search for new antithrombotic agents, oxazolidinone derivatives, including 5-(2-Bromophenyl)oxazolidin-2-one variants, have been identified as potent Factor Xa inhibitors. Roehrig et al. (2005) discovered a compound with excellent in vivo antithrombotic activity and potential for clinical development in treating thromboembolic diseases (Roehrig et al., 2005).
Applications in Organic Synthesis
Oxazolidin-2-ones are used as intermediates in organic synthesis. Lemen & Wolfe (2010) described the use of palladium-catalyzed carboamination reactions to create trans-2,5-disubstituted pyrrolidines, demonstrating their versatility in synthesizing complex organic molecules (Lemen & Wolfe, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKUZZNKOSNMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294803 | |
Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)oxazolidin-2-one | |
CAS RN |
1341038-06-9 | |
Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 5-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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